molecular formula C17H24N6O2 B11043637 8-ethoxy-N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine

8-ethoxy-N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine

Cat. No.: B11043637
M. Wt: 344.4 g/mol
InChI Key: QRCKHMSACFEFCW-UHFFFAOYSA-N
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Description

8-ethoxy-N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine is a complex organic compound with a unique structure that includes quinazoline and triazine rings

Properties

Molecular Formula

C17H24N6O2

Molecular Weight

344.4 g/mol

IUPAC Name

8-ethoxy-N-[3-(2-methoxyethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4-methylquinazolin-2-amine

InChI

InChI=1S/C17H24N6O2/c1-4-25-14-7-5-6-13-12(2)20-17(21-15(13)14)22-16-18-10-23(11-19-16)8-9-24-3/h5-7H,4,8-11H2,1-3H3,(H2,18,19,20,21,22)

InChI Key

QRCKHMSACFEFCW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C(N=C(N=C21)NC3=NCN(CN3)CCOC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethoxy-N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine typically involves multiple steps, including the formation of the quinazoline and triazine rings. Common synthetic routes may involve the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

8-ethoxy-N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinazoline derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

8-ethoxy-N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-ethoxy-N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-ethoxy-N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine is unique due to its specific combination of quinazoline and triazine rings, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

8-ethoxy-N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine is a complex organic compound with significant biological activity. It belongs to a class of quinazoline derivatives known for their diverse pharmacological properties, including anticancer and antimicrobial effects. This article reviews the biological activity of this compound based on various studies and findings.

  • Molecular Formula : C17H24N6O2
  • Molecular Weight : 344.4 g/mol
  • CAS Number : 925017-71-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. The presence of the ethoxy and methoxyethyl groups enhances solubility and may influence its pharmacological properties. The quinazoline core structure is known to interact with various enzymes and receptors, potentially modulating their activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Cytotoxic Effects : Research indicates that derivatives of quinazoline exhibit cytotoxic effects against several cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis in cancer cells without significantly affecting normal cells .
  • Mechanisms of Action : The anticancer activity is believed to involve the inhibition of key signaling pathways such as:
    • Bruton’s Tyrosine Kinase (BTK) : Inhibition leads to apoptosis activation in various cell types.
    • mTOR Pathway : Compounds have been shown to reduce mTOR levels in colorectal cancer cell lines, suggesting a mechanism for growth inhibition .
  • Case Studies :
    • A study demonstrated that specific derivatives exhibited IC50 values in the nanomolar range against cancer cell lines such as BxPC-3 and HCT-116, indicating potent anticancer efficacy .

Antimicrobial Activity

The quinazoline derivatives have also been evaluated for their antimicrobial properties. Some findings include:

  • Broad Spectrum Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains.

Data Summary

Activity Type Target Cells/Organisms IC50 Values (µM) Mechanism
AnticancerBxPC-3< 0.20BTK inhibition
AnticancerHCT-1161.25mTOR pathway
AntimicrobialVarious bacteriaVariesCell membrane disruption

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